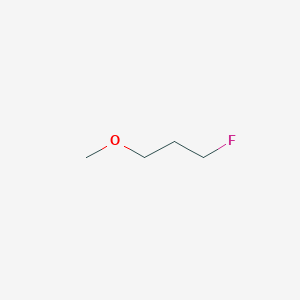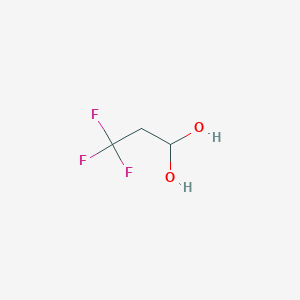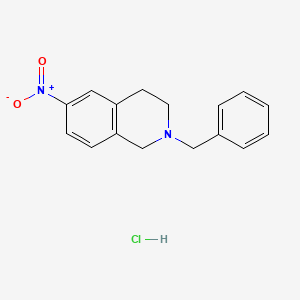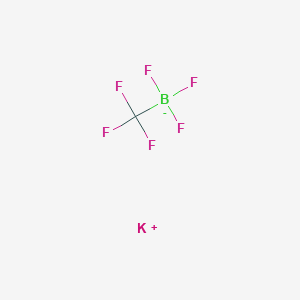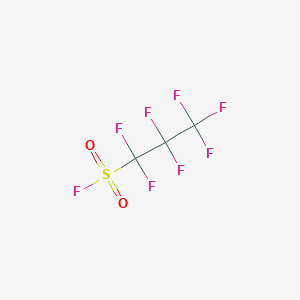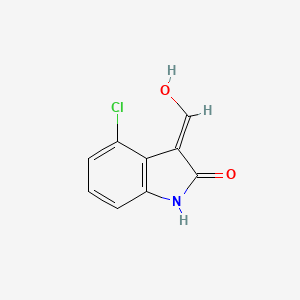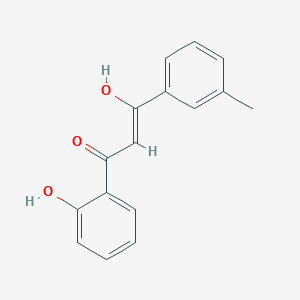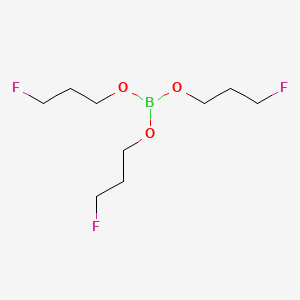
Tris(3-fluoropropyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3-fluoropropyl)borate is an organoboron compound with the molecular formula C₉H₁₈BF₃O₃ It is characterized by the presence of three 3-fluoropropyl groups attached to a borate core
准备方法
Synthetic Routes and Reaction Conditions: Tris(3-fluoropropyl)borate can be synthesized through the reaction of boric acid with 3-fluoropropanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{B(OH)}_3 + 3 \text{HOCH}_2\text{CH}_2\text{CH}_2\text{F} \rightarrow \text{B(OCH}_2\text{CH}_2\text{CH}_2\text{F})_3 + 3 \text{H}_2\text{O} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient dehydrating agents and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: Tris(3-fluoropropyl)borate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 3-fluoropropyl groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The borate ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of boric acid and 3-fluoropropanol.
Reduction: The compound can be reduced to form boron-containing hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the borate ester bonds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Substituted borate esters.
Hydrolysis: Boric acid and 3-fluoropropanol.
Reduction: Boron-containing hydrides.
科学研究应用
Tris(3-fluoropropyl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and composites.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of tris(3-fluoropropyl)borate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where the compound can enhance the reactivity of substrates.
相似化合物的比较
Tris(trimethylsilyl)borate: Similar in structure but with trimethylsilyl groups instead of 3-fluoropropyl groups.
Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups and is known for its strong Lewis acidity.
Tris(pyrazolyl)borate: Features pyrazolyl groups and is widely used as a ligand in coordination chemistry.
Uniqueness: Tris(3-fluoropropyl)borate is unique due to the presence of fluorine atoms in its structure, which imparts distinct electronic properties and reactivity. The fluorine atoms can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical processes.
属性
IUPAC Name |
tris(3-fluoropropyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BF3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBRUAGVBFWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCF)(OCCCF)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
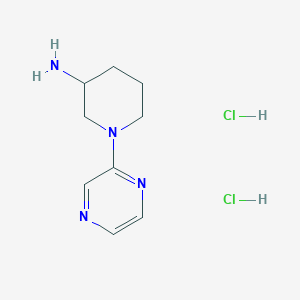
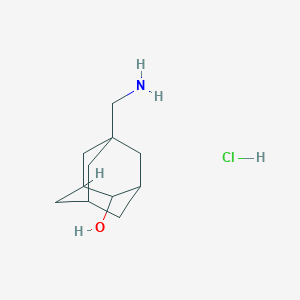
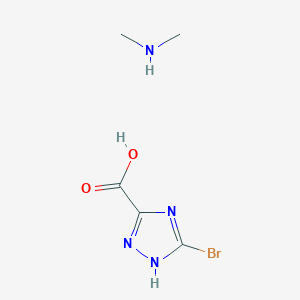
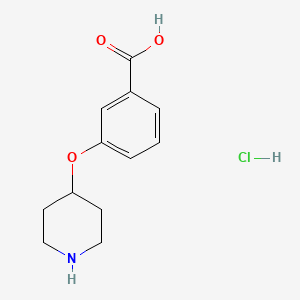
![[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B7886469.png)
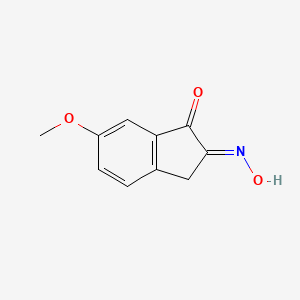
![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)
